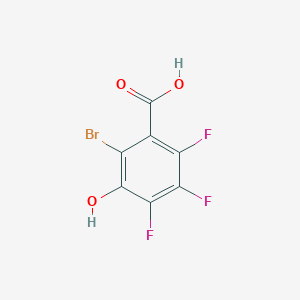

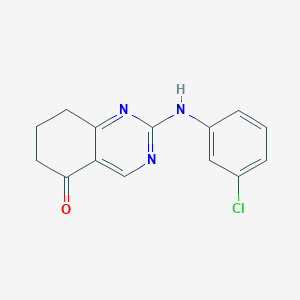

![molecular formula C14H12N4O2 B11849524 Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)

Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat ist eine heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und Materialwissenschaften großes Interesse geweckt hat.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

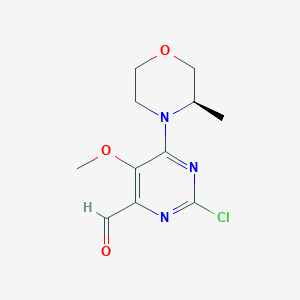

Die Synthese von Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat beinhaltet typischerweise die Cyclokondensation geeigneter Pyrazol- und Pyridinderivate. Ein übliches Verfahren beinhaltet die Reaktion von 4-Aminopyrazol mit Ethyl-4-chlorpyridin-3-carboxylat unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Wahl der Lösungsmittel und Reagenzien wird ebenfalls optimiert, um Kosten und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, insbesondere an den Positionen ortho und para zum Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyrazolo[1,5-a]pyrimidin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

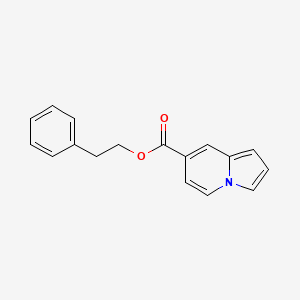

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Industrie: Wird bei der Entwicklung von Fluoreszenz-Sonden für Bioimaging-Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als CDK-Inhibitor bindet es beispielsweise an die ATP-Bindungsstelle der Kinase, verhindert die Phosphorylierung von Zielproteinen und hemmt so den Zellzyklusfortschritt . Dies führt zur Induktion von Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

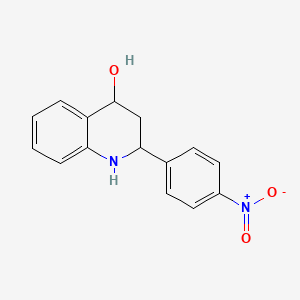

Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat kann mit anderen Pyrazolo[1,5-a]pyrimidin-Derivaten verglichen werden:

Pyrazolo[3,4-d]pyrimidin: Ein weiterer CDK-Inhibitor mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Bekannt für seine starken Antikrebs-Eigenschaften und den besonderen Triazolring.

Pyrazolo[1,5-a]pyrimidin-basierte Fluorophore: Werden in optischen Anwendungen aufgrund ihrer einstellbaren photophysikalischen Eigenschaften eingesetzt.

Fazit

Ethyl-6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-carboxylat ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur und vielfältige Reaktivität machen es zu einem wertvollen Werkzeug für Forscher in Chemie, Biologie, Medizin und Industrie.

Eigenschaften

Molekularformel |

C14H12N4O2 |

|---|---|

Molekulargewicht |

268.27 g/mol |

IUPAC-Name |

ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3 |

InChI-Schlüssel |

WBMWGZGKPQLKLV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

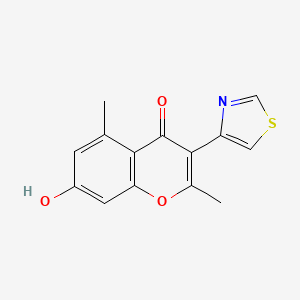

![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)

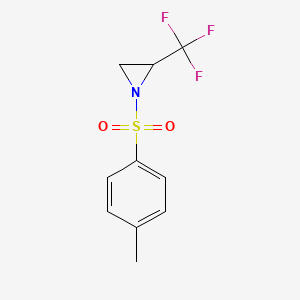

![1-(4-Chlorophenyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11849481.png)

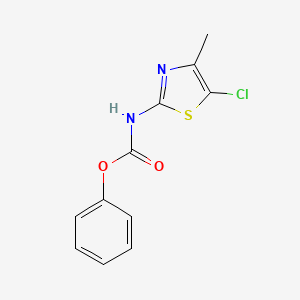

![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)